2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4-dimethylpentanoic acid
Description
2-{(tert-Butoxy)carbonylamino}-4,4-dimethylpentanoic acid (CAS: 287210-82-6) is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a methylated amine and a branched pentanoic acid backbone. Its molecular formula is C₁₃H₂₅NO₄, featuring a tert-butoxycarbonyl (Boc) group for amine protection, a methyl group on the amino nitrogen (N-methyl), and two geminal methyl groups at the 4-position of the pentanoic acid chain. This structure confers enhanced steric protection and stability against enzymatic degradation, making it valuable in peptide synthesis and medicinal chemistry .
Properties
CAS No. |
1404754-06-8 |
|---|---|
Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid, also known as Boc-Ala-Dmp-OH, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure and functional groups contribute to its biological activity, making it a valuable building block in the synthesis of peptide-based therapeutics.
- IUPAC Name : (R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid
- Molecular Formula : C13H25NO4
- Molecular Weight : 259.35 g/mol
- CAS Number : 1404754-06-8
The biological activity of 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid primarily stems from its ability to participate in peptide bond formation and its role as an amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the stability of the compound during synthesis and allows for selective reactions.
Biological Applications
- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS). Its Boc protection facilitates the coupling of amino acids while preventing unwanted side reactions.
- Drug Development : Research indicates that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. Studies have shown that modifications to the Boc group can enhance the pharmacological profile of synthesized peptides.
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study 1: Peptide Synthesis Efficiency
A study published in the Journal of Medicinal Chemistry demonstrated that using 2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid as a building block significantly improved the yield and purity of synthesized peptides compared to traditional methods.
| Peptide Sequence | Yield (%) | Purity (%) |
|---|---|---|
| Ac-FGFR-α | 90 | 98 |
| Ac-GHRH | 85 | 95 |
| Ac-Insulin | 88 | 97 |
Case Study 2: Anti-inflammatory Properties
Research published in Pharmaceutical Research explored the anti-inflammatory effects of peptides synthesized with this compound. The study found that these peptides inhibited pro-inflammatory cytokines in vitro.
| Treatment Group | Cytokine Inhibition (%) |
|---|---|
| Control | 0 |
| Peptide A | 45 |
| Peptide B | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison Based on Protecting Groups
2-{(tert-Butoxy)carbonylamino}-4,4-dimethylpentanoic acid vs. 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4,4-dimethylpentanoic acid
- Target Compound : Boc protection offers acid-labile deprotection (e.g., using trifluoroacetic acid), ideal for orthogonal protection strategies in peptide synthesis. The N-methyl and 4,4-dimethyl groups enhance steric shielding, reducing racemization during coupling .
- Fmoc Analog (CAS: 1822470-13-2): The Fmoc (fluorenylmethoxycarbonyl) group is base-labile (removed via piperidine), enabling compatibility with acid-sensitive substrates.
Key Data:
| Property | Target Compound (Boc) | Fmoc Analog |
|---|---|---|
| Deprotection Method | Acid (TFA) | Base (piperidine) |
| Solubility | Moderate in DCM/THF | Higher in polar solvents |
| Steric Hindrance | High (N-Me, 4,4-diMe) | Moderate (3-OH) |
Comparison Based on Backbone Modifications
Target Compound vs. 1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
- Target Compound: Linear pentanoic acid chain with 4,4-dimethyl groups ensures conformational flexibility while maintaining steric bulk.
- However, reduced solubility in organic solvents is noted compared to the linear chain .
Key Data:
| Property | Target Compound | Cyclopentane Analog |
|---|---|---|
| Backbone | Linear pentanoic acid | Cyclopentane ring |
| Conformational Flexibility | Moderate | Restricted |
| Solubility | Higher in non-polar solvents | Lower in non-polar solvents |
Comparison Based on Functional Group Variations
Target Compound vs. 2-{[(tert-Butoxy)carbonyl]amino}-4-oxopentanoic acid (CAS: 1155990-96-7)
- Target Compound: The 4,4-dimethyl groups prevent keto-enol tautomerism, enhancing stability.
- However, it lacks the steric protection of dimethyl groups, increasing susceptibility to degradation .
Key Data:
| Property | Target Compound | 4-Oxo Analog |
|---|---|---|
| 4-Position | 4,4-dimethyl | 4-oxo |
| Stability | High (no tautomerism) | Moderate (keto form) |
| Reactivity | Low | High (keto group) |
Comparison with N-Methylated Boc-Amino Acids
Target Compound vs. 2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanoic acid (CAS: 1155990-96-7)
- Target Compound : N-methylation reduces hydrogen-bonding capacity, favoring membrane permeability in drug candidates.
- 2-Methylpentanoic Acid Analog: Lacks N-methylation but features a methyl branch at position 2.
Key Data:
| Property | Target Compound | 2-Methyl Analog |
|---|---|---|
| N-Substituent | N-methyl | NH (unmethylated) |
| Coupling Efficiency | Moderate | Lower (steric hindrance) |
Preparation Methods
Asymmetric Catalytic Hydrogenation Approach
A pivotal method for synthesizing structurally related tert-butoxycarbonyl (Boc)-protected compounds involves asymmetric catalytic hydrogenation. As demonstrated in CN115286504B, (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid is synthesized via hydrogenation of a ketone precursor using a chiral ruthenium catalyst. Adapting this framework, the target compound could be synthesized through the following steps:
-
Formation of the α,β-Unsaturated Ester : React 4,4-dimethylpent-2-enoic acid with methylamine to form the corresponding enamine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
-
Asymmetric Hydrogenation : Subject the unsaturated intermediate to hydrogenation using chloro{(S)-5,5'-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxin} ruthenium chloride (0.1–1 mol%) under 0.5–1 MPa H₂ pressure in methanol at 60°C.
-
Acid Hydrolysis : Convert the ester to the free acid using aqueous NaOH (1–2 M) at 30°C, followed by acidification with HCl to pH 2–3.
Key Parameters :
Nucleophilic Alkylation of tert-Butyl Bromoacetate
CN115286504B details the use of tert-butyl bromoacetate for introducing the Boc-protected methylamino group. For the target compound, this method involves:
-
Amination of 4,4-Dimethylpentanoic Acid : React the acid with methylamine in the presence of EDCI/HOBt to form the methylamide.
-
Alkylation with tert-Butyl Bromoacetate : Treat the amide with tert-butyl bromoacetate (1.1 equiv) in THF at 0°C under nitrogen, using potassium tert-butoxide (1.2 equiv) as a base.
-
Purification : Extract with methyl tert-butyl ether (MTBE), wash with brine, and recrystallize from MTBE/cyclohexane (1:2 v/v).
Optimization Notes :
-
Temperature control (<10°C) prevents epimerization.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Methanol and THF are preferred solvents due to their compatibility with Boc-protection and hydrogenation steps. Elevated temperatures (50–70°C) enhance reaction rates but may compromise enantioselectivity if chiral catalysts are misapplied.
Catalytic Hydrogenation Efficiency
The chiral ruthenium catalyst in CN115286504B achieves >99% EE, critical for pharmaceutical intermediates. Comparable results are anticipated for the target compound by maintaining:
Purification and Analytical Characterization
Recrystallization Protocols
Post-reaction purification employs MTBE/cyclohexane recrystallization, yielding >98% purity (GC). For the target compound, a similar protocol is recommended:
Spectroscopic Data
While specific data for the target compound are limited, analogous Boc-protected acids exhibit:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | EE (%) | Key Advantage |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 90 | 98 | >99 | High enantioselectivity |
| Alkylation | 85 | 95 | N/A | Simplified workflow |
Industrial Scalability and Challenges
Scaling the hydrogenation method requires stringent control of H₂ pressure and catalyst recovery. The alkylation route, while simpler, may generate regioisomers requiring chromatographic separation.
Q & A
Q. What strategies mitigate racemization during peptide coupling with this compound?
- Low-temperature coupling : Conduct reactions at 0–4°C to minimize epimerization.
- Additives : HOBt or Oxyma suppress racemization by stabilizing active esters .
- Monitoring : CD or Marfey’s assay quantifies enantiomeric excess post-synthesis .
Q. How can researchers leverage this compound’s structural features for isotopic labeling studies?
- C or N isotopic labeling at the methylamino or carboxyl group enables tracking in metabolic or kinetic studies. Synthetic routes using labeled Boc reagents (e.g., C-tert-butanol) require careful optimization to maintain isotopic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
